molecular formula C12H18N2O2 B13867159 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol

Katalognummer: B13867159
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: MVFJGUGAOBQGIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can form 3-arylpiperidines in high yield . Additionally, the synthesis of substituted piperidines often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, typically involve scalable and cost-effective processes. These methods may include multicomponent reactions and the use of efficient catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, rhodium) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol include other piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(2-amino-4-methoxyphenyl)piperidin-3-ol

InChI

InChI=1S/C12H18N2O2/c1-16-10-4-5-12(11(13)7-10)14-6-2-3-9(15)8-14/h4-5,7,9,15H,2-3,6,8,13H2,1H3

InChI-Schlüssel

MVFJGUGAOBQGIA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N2CCCC(C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.